Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate, commonly referred to by its systematic name, is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by a complex structure featuring various functional groups that contribute to its biological activity. The compound's CAS number is 1358124-55-6, and its molecular formula is with a molecular weight of approximately 414.39 g/mol .
This compound belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. The presence of a fluorine atom and a quinoline ring suggests its potential use as an antibiotic. The dimethoxyphenyl group may enhance its biological activities, possibly affecting its pharmacokinetics and pharmacodynamics .
The synthesis of methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves several key steps:
The molecular structure of methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can be described as follows:
The InChI Key for this compound is SCDIPLPELNPVEB-UHFFFAOYSA-N, and its SMILES representation is COC1=CC(=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)OC
.
Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its therapeutic potential .
The mechanism of action for methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate likely involves:
This mechanism underscores its potential as an antibacterial agent .
Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has potential applications in:
The compound's unique structure positions it as a promising subject for further research in drug development .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1